

Application Notes and Protocols for Triammonium Citrate in Cyanide-Free Electroplating Baths

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Compound of Interest

Compound Name: *Triammonium*

Cat. No.: *B15348185*

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These application notes provide a comprehensive overview of the use of **triammonium** citrate as a key component in cyanide-free electroplating baths. The information is intended to guide researchers and professionals in developing safer and more environmentally friendly metal deposition processes. **Triammonium** citrate, a chelating agent, forms stable complexes with various metal ions, facilitating their electrodeposition from aqueous solutions without the use of highly toxic cyanides.

Application Notes

Triammonium citrate is a versatile complexing agent utilized in various cyanide-free electroplating formulations, including those for gold, tin, and potentially as a component in silver and copper alloy baths. Its primary function is to chelate metal ions in the electrolyte, preventing their precipitation and enabling controlled deposition onto the substrate. The use of **triammonium** citrate offers several advantages over traditional cyanide-based systems, including reduced toxicity, simplified waste treatment, and often, operation at less extreme pH levels.

Gold Electroplating: In cyanide-free gold electroplating, **triammonium** citrate is a key component of stable and effective baths. It complexes with gold ions, typically from a precursor like potassium tetrachloroaurate (KAuCl₄), to form a stable solution from which gold can be

deposited. These baths can produce dense and smooth gold films suitable for decorative and functional applications in electronics and other high-tech industries.

Tin Electroplating: **Triammonium** citrate is also employed in cyanide-free tin plating solutions. It facilitates the deposition of tin from tin (II) chloride ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) electrolytes. These baths are capable of achieving high plating rates and producing dense, smooth tin deposits, which are valuable in electronics for soldering applications and as a corrosion-resistant coating.

Silver and Copper Alloy Electroplating: While less documentation exists for the direct use of **triammonium** citrate in pure silver or copper baths, citrates, in general, are recognized as effective complexing agents in cyanide-free formulations for these metals and their alloys, such as brass (copper-zinc).^[1] It is plausible that **triammonium** citrate could be adapted for these systems, offering similar benefits of reduced toxicity and improved operational safety.

Quantitative Data Summary

The following tables summarize quantitative data from studies on cyanide-free electroplating baths containing **triammonium** citrate.

Table 1: Cyanide-Free Gold Electroplating Bath Composition and Operating Parameters^[2]

Parameter	Value
Component	Concentration
Triammonium Citrate	0.411 mol/L (100 g/L)
Potassium Tetrachloroaurate (KAuCl_4)	0.066 mol/L (25 g/L)
Sodium Sulfite (Na_2SO_3)	0.543 mol/L (68.5 g/L)
Operating Condition	
pH	5.5
Current Density	4 mA/cm ²
Plating Rate	~10 $\mu\text{m/h}$
Temperature	Room Temperature

Table 2: Cyanide-Free Tin Electroplating Bath Composition and Operating Parameters

Parameter	Value
Component	Concentration
Triammonium Citrate	0.31–0.41 mol/L (75–100 g/L)
Tin (II) Chloride (SnCl ₂ ·2H ₂ O)	0.22 mol/L (50 g/L)
Operating Condition	
Current Density	10 mA/cm ²
Plating Rate	>20 μm/h
Temperature	Room Temperature

Experimental Protocols

Below are detailed methodologies for preparing and using cyanide-free electroplating baths containing **triammonium** citrate.

Protocol 1: Cyanide-Free Gold Electroplating[2]

1. Bath Preparation: a. Dissolve 100 g of **triammonium** citrate in deionized water to create a 1 L solution. b. In a separate container, dissolve 25 g of potassium tetrachloroaurate (KAuCl₄) in a small amount of deionized water. c. In another separate container, dissolve 68.5 g of sodium sulfite (Na₂SO₃) in deionized water. d. Slowly add the KAuCl₄ solution to the **triammonium** citrate solution while stirring continuously. e. Subsequently, slowly add the sodium sulfite solution to the mixture while continuing to stir. f. Adjust the pH of the final solution to 5.5 using a suitable acid or base (e.g., citric acid or ammonium hydroxide). g. Bring the final volume of the solution to 1 L with deionized water.

2. Electroplating Procedure: a. Use a clean, properly prepared substrate as the cathode. The anode can be a platinum or gold mesh. b. Immerse the cathode and anode in the electroplating bath. c. Apply a constant current density of 4 mA/cm². d. Conduct the electroplating at room temperature for the desired duration to achieve the target thickness. A plating rate of

approximately 10 $\mu\text{m/h}$ can be expected. e. After plating, rinse the substrate thoroughly with deionized water and dry.

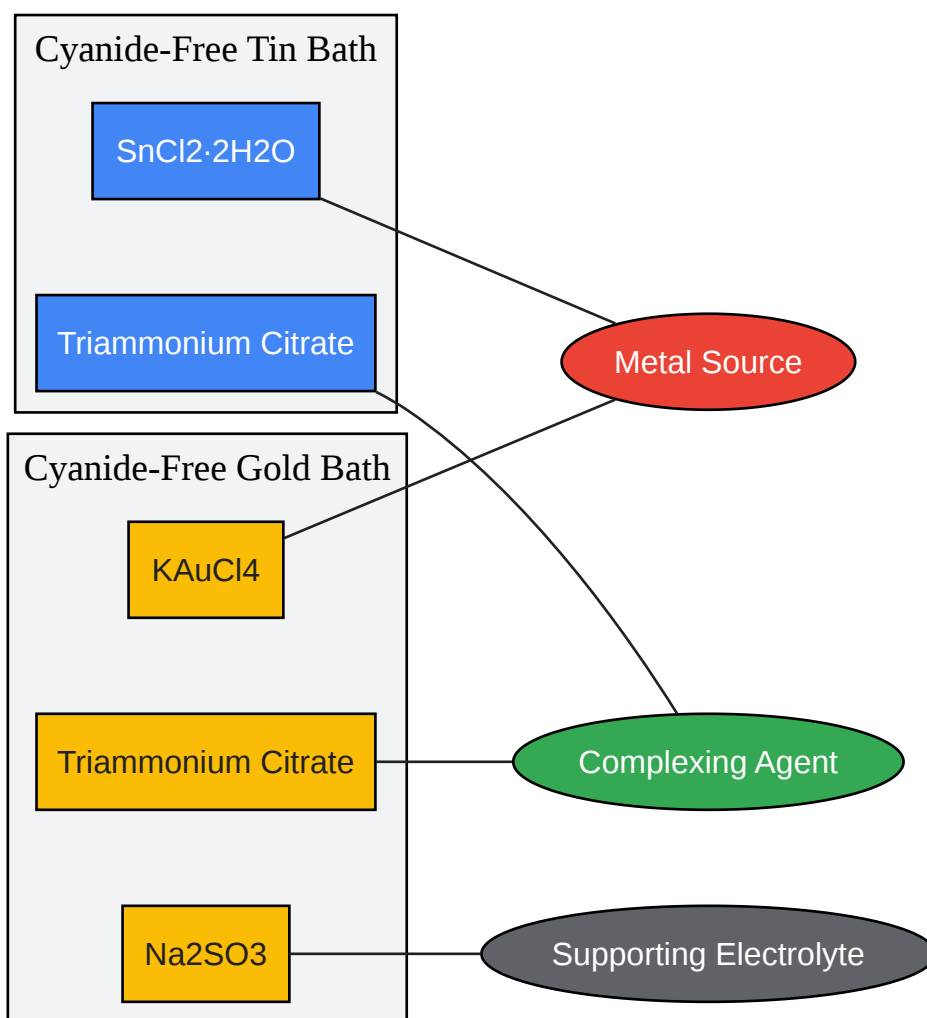
Protocol 2: Cyanide-Free Tin Electroplating

1. Bath Preparation: a. Dissolve 75-100 g of **triammonium** citrate in deionized water to make up a significant portion of the final 1 L volume. b. In a separate container, dissolve 50 g of tin (II) chloride ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) in a small amount of deionized water. A small amount of acid (e.g., hydrochloric acid) may be needed to prevent hydrolysis of the tin salt. c. Slowly add the tin chloride solution to the **triammonium** citrate solution with constant stirring. d. Adjust the pH if necessary. e. Bring the final volume of the solution to 1 L with deionized water.

2. Electroplating Procedure: a. Use a properly cleaned and prepared substrate as the cathode and a pure tin anode. b. Immerse the electrodes in the plating solution. c. Apply a current density of 10 mA/cm^2 . d. The electrodeposition can be carried out at room temperature. e. A plating rate exceeding 20 $\mu\text{m/h}$ can be achieved. f. Post-plating, rinse the coated substrate with deionized water and dry.

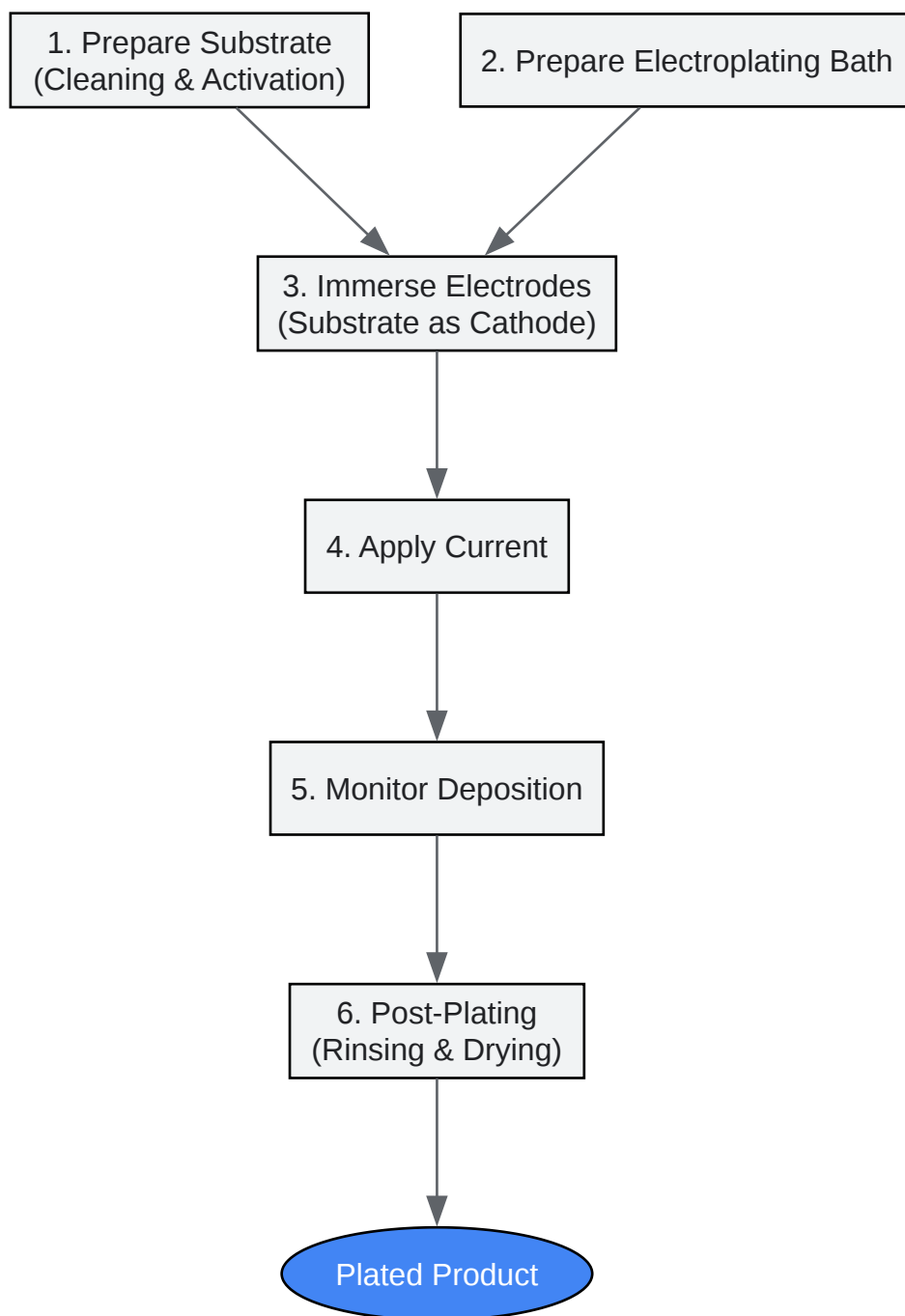
Visualizations

The following diagrams illustrate the logical relationships and workflows described in these application notes.



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Caption: Components of Cyanide-Free Electroplating Baths.



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Caption: General Experimental Workflow for Electroplating.

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References

- 1. electrochemsci.org [electrochemsci.org]
- 2. researchgate.net [researchgate.net]
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